Product packaging for Butane, 1-propoxy-(Cat. No.:CAS No. 3073-92-5)

Butane, 1-propoxy-

Cat. No.: B13822881
CAS No.: 3073-92-5
M. Wt: 116.20 g/mol
InChI Key: YGZQJYIITOMTMD-UHFFFAOYSA-N
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Description

Butane, 1-propoxy-, also known as Butyl Propyl Ether, is a chemical compound with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . Its CAS Registry Number is 3073-92-5 . This compound is a structural analogue of other ethers and can be utilized in various research applications. Ethers of this class are of significant interest in the field of green and sustainable chemistry. They are investigated for their potential as bio-based solvents due to favorable properties like low volatility and good solvating capabilities, and as oxygenated components for fuels to improve performance metrics such as antiknock properties . Furthermore, the structural framework of aliphatic ethers is relevant in catalytic process development, including studies on epoxidation and other selective oxidation reactions . Researchers value this compound for its utility in method development and chemical synthesis. Butane, 1-propoxy- is provided as a high-purity substance for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B13822881 Butane, 1-propoxy- CAS No. 3073-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3073-92-5

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

1-propoxybutane

InChI

InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3

InChI Key

YGZQJYIITOMTMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC

Origin of Product

United States

Mechanistic Studies of Butane, 1 Propoxy Reactivity and Transformation

Chemical Degradation Pathways of Butane (B89635), 1-propoxy-

The stability and degradation of Butane, 1-propoxy-, an aliphatic ether, are governed by the reactivity of its core ether linkage (C-O-C). Understanding its degradation pathways is crucial for its application and storage. The primary routes of degradation involve oxidative, hydrolytic, and radical-induced processes.

The ether bond in Butane, 1-propoxy- is susceptible to oxidative cleavage, a reaction that breaks the carbon-oxygen bond. This process is generally observed in the presence of strong oxidizing agents or under specific enzymatic catalysis.

One proposed mechanism for the oxidative cleavage of simple ethers involves a two-electron oxidation. nih.gov This can proceed through a hydrogen abstraction from a carbon atom adjacent to the ether oxygen, followed by an "oxygen rebound" step. This sequence forms an unstable hemiacetal intermediate. The hemiacetal then readily hydrolyzes to yield an aldehyde and an alcohol. For Butane, 1-propoxy-, this would result in the formation of butanal and 1-propanol (B7761284), or propanal and 1-butanol (B46404), depending on which side of the ether oxygen the initial oxidation occurs.

Enzymatic systems, such as the extracellular peroxygenase from the fungus Agrocybe aegerita, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov These enzymes can oxidize ethers to hemiacetals, which subsequently hydrolyze. nih.gov Mechanistic studies using isotopically labeled substrates suggest a ping-pong mechanism for the enzyme, with a significant kinetic isotope effect, supporting a hydrogen abstraction step in the rate-determining phase of the reaction. nih.gov

Research on the oxidative cleavage of aryl and alkynyl propargyl ethers has also provided insights into these mechanisms, which often involve catalysts and a strong oxidizing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.net While the substrate differs, the fundamental mechanism of attacking the C-H bond alpha to the ether oxygen is a common theme.

Ethers, including Butane, 1-propoxy-, are generally characterized by their high chemical stability and resistance to hydrolysis under neutral or basic conditions. nadkarnispc.com Their lack of highly reactive functional groups makes them stable in the presence of water and many nucleophiles. nadkarnispc.comlibretexts.org

However, the ether bond can be cleaved under strongly acidic conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

The subsequent step depends on the structure of the ether.

SN2 Mechanism : For ethers with primary alkyl groups, such as Butane, 1-propoxy-, the cleavage likely follows an SN2 pathway. After protonation, a halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the oxygen, displacing an alcohol molecule. organicchemistrytutor.com

SN1 Mechanism : If the ether contains a tertiary alkyl group, the cleavage occurs through an SN1 mechanism, as the stable tertiary carbocation can be formed. masterorganicchemistry.comvaia.com

The rate of acidic hydrolysis is influenced by the stability of the carbocation intermediate that could be formed. vedantu.com The reaction kinetics are also dependent on the solvent. Revised mechanisms for ether hydrolysis in aqueous acid suggest a general-acid-catalyzed process where proton transfer to the oxygen is concerted with C–O bond cleavage and, if necessary, nucleophilic attack by a water molecule. cdnsciencepub.com

Table 1: Factors Influencing Acidic Hydrolysis of Ethers
FactorEffect on Reaction RateMechanism for Butane, 1-propoxy-
Acid StrengthIncreases with stronger acids (HI > HBr >> HCl)Protonation of the ether oxygen is the initial step.
Substrate StructureFavored by structures that stabilize carbocations (for SN1) or are accessible to nucleophiles (for SN2).As a primary ether, it favors the SN2 pathway.
Solvent PolarityPolar protic solvents can stabilize ionic intermediates, potentially increasing the rate.Solvation of the protonated ether and transition state affects kinetics.

In the presence of atmospheric oxygen, Butane, 1-propoxy- can undergo a slow, spontaneous oxidation process known as autoxidation. jove.combritannica.com This is a free-radical chain reaction that leads to the formation of dangerously explosive hydroperoxides and dialkyl peroxides. jove.comlibretexts.org This process is a significant consideration for the long-term storage of ethers.

The mechanism of autoxidation proceeds in several steps: jove.comjove.com

Initiation : The reaction begins when an initiator, which can be light, heat, or a trace metal impurity, abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. This forms a carbon-centered radical. This position is particularly susceptible because the resulting radical is stabilized by the adjacent oxygen atom. youtube.com

Propagation : The carbon radical reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). numberanalytics.com This peroxyl radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, which continues the chain reaction. jove.com

Termination : The reaction chain is terminated when two radical species combine to form a non-radical product. jove.com

Due to their susceptibility to radical attack and peroxide formation, ethers like Butane, 1-propoxy- are generally not considered good solvents for radical reactions. libretexts.org

Table 2: Steps in the Autoxidation of Butane, 1-propoxy-
StepDescriptionKey Species
InitiationFormation of a carbon radical at the α-position to the ether oxygen.C₄H₉OCH(•)C₂H₅ or C₄H₉O(•)CHC₃H₇
PropagationReaction with O₂ to form a peroxyl radical, followed by H-abstraction to form a hydroperoxide.Peroxyl radical (ROO•), Hydroperoxide (ROOH)
TerminationCombination of two radicals to end the chain reaction.Non-radical adducts

Hydrolytic Stability and Kinetics in Various Media

Butane, 1-propoxy- as a Component in Complex Chemical Reactions

Beyond its own degradation, Butane, 1-propoxy- can play a significant role in various chemical transformations, either as a solvent that influences the reaction environment or as a direct participant in a synthetic pathway.

The choice of solvent is critical in chemical synthesis as it can profoundly affect reaction rates and selectivity. Ethers are widely used as solvents due to their ability to dissolve a broad range of organic compounds and their general unreactivity. libretexts.orgsolubilityofthings.com Butane, 1-propoxy-, as a simple ether, shares these properties.

The influence of a solvent on reaction kinetics can often be understood through the Hughes-Ingold rules, which consider the change in charge distribution between the reactants and the transition state.

SN1 Reactions : These reactions proceed through a carbocation intermediate. Polar protic solvents are particularly effective at stabilizing this charged intermediate, thereby lowering the activation energy and increasing the reaction rate. wikipedia.orglibretexts.org While Butane, 1-propoxy- is not a protic solvent, its polarity can still influence the stability of charged species.

SN2 Reactions : These reactions involve a concerted mechanism where the nucleophile attacks as the leaving group departs. Polar aprotic solvents are ideal for SN2 reactions because they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. wikipedia.org Using a relatively non-polar solvent like Butane, 1-propoxy- would have a less pronounced effect compared to highly polar aprotic solvents like DMSO or acetonitrile (B52724).

The effect of a solvent is not limited to polarity. The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a role. As an ether, Butane, 1-propoxy- can act as a hydrogen bond acceptor, which can influence the reactivity of protic reactants.

Table 3: Predicted Influence of Butane, 1-propoxy- as a Solvent on Reaction Types
Reaction TypeGeneral Solvent PreferencePredicted Effect of Butane, 1-propoxy-
SN1Polar ProticModerate rate enhancement compared to non-polar solvents, but less than in protic solvents.
SN2Polar AproticSlower rates compared to polar aprotic solvents due to lower polarity and less effective solvation of the counter-ion.
Diels-AlderRelatively insensitive to solvent polarityMinimal effect on reaction rate as the transition state is non-polar. psgcas.ac.in
Grignard ReactionAprotic Ether (e.g., Diethyl ether, THF)Potentially a suitable solvent, as the ether oxygen can coordinate to the magnesium, stabilizing the Grignard reagent.

Ethers are valuable as both solvents and chemical intermediates in various industrial applications. solubilityofthings.comontosight.ai Butane, 1-propoxy- can serve as a building block in organic synthesis. The cleavage of the ether bond with strong acids like HI or HBr produces alkyl halides (1-iodobutane/1-bromobutane and 1-iodopropane/1-bromopropane) and alcohols, which are versatile intermediates themselves. libretexts.orgvulcanchem.com

Related glycol ethers, such as propylene (B89431) glycol n-propyl ether and ethylene (B1197577) glycol monobutyl ether, are used extensively in industry. atamanchemicals.comatamanchemicals.com They serve as solvents and coupling agents in the formulation of coatings, paints, cleaning products, and inks. atamanchemicals.comriverlandtrading.comatamankimya.com They are also used as intermediates in chemical reactions like esterification and etherification to produce specialty chemicals and polymer additives. riverlandtrading.com Given its structural similarities, Butane, 1-propoxy- has potential applications in similar areas, particularly as a solvent or co-solvent in formulations where specific volatility and solvency characteristics are required. ontosight.aivulcanchem.com

Influence on Reaction Kinetics and Selectivity as a Solvent

Enzymatic and Biocatalytic Transformations of Alkyl Ethers (General Principles Applicable to Butane, 1-propoxy-)

The ether bond, characterized by a high dissociation energy of approximately 360 kJ mol⁻¹, renders compounds like Butane, 1-propoxy- relatively recalcitrant to chemical degradation under physiological conditions. frontiersin.org However, a diverse array of microorganisms has evolved enzymatic machinery capable of cleaving these stable linkages. Aerobic microbial degradation of ethers is typically an oxidative process initiated by enzymes such as monooxygenases or dioxygenases. google.com These enzymes introduce oxygen atoms into the molecule, leading to the formation of unstable intermediates that spontaneously break down. google.com Anaerobic cleavage of ether bonds has also been documented, particularly in homoacetogenic bacteria, which employ different demethylation mechanisms. pharmacy180.com

The microbial breakdown of alkyl ethers, a process directly relevant to the potential degradation of Butane, 1-propoxy-, predominantly follows pathways involving hydroxylation and subsequent dealkylation.

The primary mechanism for the aerobic microbial cleavage of simple alkyl ethers is initiated by an O-dealkylation reaction. researchgate.net This process is catalyzed by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen (the α-carbon). pharmacy180.comsci-hub.se This hydroxylation event forms an unstable hemiacetal intermediate. pharmacy180.com This intermediate then spontaneously decomposes in aqueous environments to yield an alcohol and an aldehyde. google.comresearchgate.net For Butane, 1-propoxy-, this would theoretically involve the hydroxylation of either the propyl or the butyl moiety at the α-carbon, leading to the cleavage of the ether bond.

Studies on various microorganisms have demonstrated this O-dealkylation mechanism. For instance, the fungus Graphium sp. is proposed to metabolize diethyl ether through an initial O-dealkylation that produces ethanol (B145695) and acetaldehyde. researchgate.net Similarly, mammalian cytochrome P-450 enzymes, which are often modeled by microbial systems, are known to O-dealkylate a variety of ethers. researchgate.net The rate of this dealkylation can be influenced by the length of the alkyl chain; methyl ethers are often dealkylated more rapidly than ethers with longer chains, such as n-butyl groups. sci-hub.se

Following the initial enzymatic attack and hemiacetal decomposition, the resulting alcohol and aldehyde metabolites are readily assimilated into central metabolic pathways. researchgate.net For example, in the proposed degradation of Butane, 1-propoxy-, O-dealkylation could yield either propanol (B110389) and butyraldehyde (B50154) or butanol and propionaldehyde, depending on which side of the ether linkage is hydroxylated. These alcohols and aldehydes are typically oxidized further by dehydrogenases to form carboxylic acids, which can then enter pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

In some cases, the degradation of ether compounds can result in the accumulation of intermediate metabolites. For example, the degradation of methyl tert-butyl ether (MTBE) by certain bacteria leads to the accumulation of tert-butyl alcohol (TBA). acs.org The degradation of 1,4-dioxane (B91453) by Pseudonocardia sp. strain ENV478 results in the accumulation of 2-hydroxyethoxyacetic acid (2HEAA). acs.org The specific metabolites formed from Butane, 1-propoxy- would depend on the enzymatic specificities of the degrading microorganism.

Several classes of enzymes are implicated in the biotransformation of ethers. Cytochrome P450 monooxygenases are frequently involved in the oxidative cleavage of ether bonds. mdpi.comnih.govnih.gov For example, a cytochrome P450 enzyme is involved in the degradation of phenoxybutyrate herbicides in Rhodococcus erythropolis K2-3, and is also implicated in the co-oxidation of MTBE by Graphium species. researchgate.netmdpi.com The cytochrome P450 monooxygenase EthB, found in strains like Rhodococcus ruber IFP 2001, is known to catalyze the oxidation of MTBE. nih.gov

Dioxygenases are another important class of enzymes, particularly for aromatic ethers. These enzymes, often found in Sphingomonas species, catalyze the angular dioxygenation of diaryl ethers, leading to the cleavage of the ether bridge. nih.govacs.orgnih.gov While Butane, 1-propoxy- is an aliphatic ether, the principle of enzymatic oxygenation as a means of destabilizing the ether linkage is a common theme.

The table below summarizes findings on the microbial degradation of various alkyl ethers, providing a basis for predicting the potential fate of Butane, 1-propoxy-.

Microorganism/Enzyme SystemSubstrate(s)Key Degradation Pathway/EnzymeMetabolite(s)Reference(s)
Rhodococcus sp. strain DEE5151Diethyl ether, Anisole, Dibenzyl etherO-dealkylase activityBenzoic acid (from dibenzyl ether) frontiersin.org
Graphium sp.Diethyl ether, MTBE (cometabolism)Cytochrome P-450 monooxygenaseEthanol, Acetaldehyde (from DEE); tert-Butyl alcohol (from MTBE) researchgate.net
Pseudonocardia sp. strain ENV478Tetrahydrofuran (B95107), 1,4-Dioxane, MTBEMonooxygenase2-hydroxyethoxyacetic acid (from 1,4-dioxane), tert-Butyl alcohol (from MTBE) acs.org
Rhodococcus erythropolis K2-34-(2,4-dichlorophenoxy)butyrate (2,4-DB)Cytochrome P450 (P450PB-1)Dichlorophenol, Succinic semialdehyde/succinate mdpi.com
Sphingobium sp. SYK-6Lignin (B12514952) β-O-4 aryl ethersCα-dehydrogenase (LigD), β-etherase (LigF), Glutathione lyase (LigG)Guaiacol, other lignin monomers sci-hub.se
Aquincola tertiaricarbonis L108Methyl tert-butyl ether (MTBE)Rieske non-heme mononuclear iron enzyme (MdpJ)tert-Butyl alcohol (TBA), Isobutene
Rhodococcus ruber IFP 2001Methyl tert-butyl ether (MTBE)Cytochrome P450 (EthB)tert-Butyl alcohol (TBA) nih.gov

This table presents data on the degradation of various alkyl ethers by microorganisms. Specific data for Butane, 1-propoxy- is not available in the cited literature.

Cleavage of Ether Bonds and Subsequent Metabolite Formation

Biocatalyst Development for Ether Modification and Degradation

The development of biocatalysts for the synthesis and degradation of ethers is an active area of research, driven by the need for greener and more selective chemical processes. While much of the focus has been on complex ethers like those in lignin or for the synthesis of specialty chemicals, the principles are applicable to simpler ethers like Butane, 1-propoxy-.

Enzymes, either as isolated preparations or within whole-cell systems, are being engineered for improved activity and stability. acs.org For example, vanillyl alcohol oxidase has been engineered for the oxidative cleavage of para-hydroxy benzyl (B1604629) ethers, demonstrating the potential to develop biocatalysts for specific ether deprotection reactions. Similarly, the development of biocatalytic cascades, where multiple enzymes work in sequence in a single pot, offers a powerful strategy for complex transformations.

The exploration of enzymes from extremophiles, such as the recombinant lipase (B570770) from the thermophilic strain Geobacillus thermoleovorans CCR11, also opens up possibilities for conducting ether modifications under a wider range of industrial process conditions. While this particular enzyme was used for ester synthesis, the robustness of such enzymes makes them attractive candidates for engineering towards etherase activity.

Theoretical and Computational Chemistry of Butane, 1 Propoxy

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the molecular characteristics of Butane (B89635), 1-propoxy- (propyl butyl ether). These computational approaches allow for a detailed examination of its electronic structure, the nature of its chemical bonds, and its reactivity, which are not fully accessible through experimental means alone.

The central feature of Butane, 1-propoxy- is the ether functional group, characterized by a C-O-C linkage. In accordance with valence bond theory, the oxygen atom in the ether linkage is described as having sp³ hybridization. wikipedia.org This results in a bent molecular geometry for the C-O-C fragment, with a bond angle of approximately 111° in analogous simple ethers like dimethyl ether. wikipedia.org The bonding framework consists of two C-O sigma (σ) bonds formed from the overlap of sp³ hybrid orbitals from the carbon atoms of the propyl and butyl groups with two of the sp³ hybrid orbitals of the oxygen atom. The remaining two sp³ orbitals on the oxygen atom are occupied by non-bonding electron pairs, commonly referred to as lone pairs.

The distribution of electron density within the Butane, 1-propoxy- molecule is non-uniform due to the difference in electronegativity between carbon, hydrogen, and oxygen. Oxygen is significantly more electronegative than carbon, leading to a polarization of the C-O bonds. This creates a partial negative charge (δ-) on the oxygen atom and corresponding partial positive charges (δ+) on the adjacent α-carbon atoms of the propyl and butyl chains.

This charge separation dictates the primary electrophilic and nucleophilic sites within the molecule.

Nucleophilic Center : The oxygen atom, with its high electron density and two lone pairs, is the principal nucleophilic site. It readily donates electrons to electrophiles, a characteristic reaction of ethers being the formation of oxonium salts upon reaction with strong acids. byjus.com

Electrophilic Sites : The α-carbon atoms, being electron-deficient (δ+), are potential electrophilic sites susceptible to attack by strong nucleophiles, particularly after the oxygen has been protonated, which turns the alkoxy group into a good leaving group. msu.edu

Quantum chemical calculations can quantify these characteristics through various descriptors. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, with negative potential (typically colored red) concentrated around the oxygen atom, confirming it as the site for electrophilic attack. uctm.edu Other calculated parameters, such as HOMO and LUMO energies, help to predict reactivity. A high HOMO energy corresponds to a greater ability to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). uctm.edu

Table 1: Calculated Quantum Chemical Descriptors for a Representative Ether

DescriptorValue (Illustrative)Significance
Energy of HOMO -10.2 eVRelates to the ionization potential and nucleophilicity. Higher values indicate stronger nucleophilic character.
Energy of LUMO +1.5 eVRelates to the electron affinity and electrophilicity. Lower values indicate stronger electrophilic character.
HOMO-LUMO Gap 11.7 eVIndicates chemical reactivity and stability. A large gap implies high stability and low reactivity.
Nucleophilicity Index (In) > 1.5Quantifies the nucleophilic power of the molecule. The oxygen atom is the primary contributor. uctm.edu
Electrophilicity Index (Ie) < 0.7Quantifies the electrophilic power of the molecule. uctm.edu
Charge on Oxygen Atom -0.55 eIndicates significant electron density, making it the primary nucleophilic center.

Note: The values presented are illustrative and based on calculations for similar ether compounds found in the literature. Specific values for Butane, 1-propoxy- would require dedicated DFT calculations.

Molecular Orbital Characterization of the C-O-C Linkage

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl and butyl chains in Butane, 1-propoxy- gives rise to a complex energy landscape with numerous possible conformations. Conformational analysis seeks to identify the most stable, low-energy arrangements and the energy barriers that separate them.

Rotation around the single bonds (C-C and C-O) in the molecule is not entirely free but is hindered by torsional strain. The most stable conformations are those that minimize steric and electronic repulsions. For acyclic alkanes and ethers, staggered conformations are significantly lower in energy than eclipsed conformations. organicchemistrytutor.com

In Butane, 1-propoxy-, the key rotatable bonds are the C-O bonds and the C-C bonds within the alkyl chains.

C-C Bond Rotation : The butyl and propyl chains preferentially adopt staggered conformations, where the dihedral angles are approximately 60° (gauche) or 180° (anti). The anti-conformation is generally the most stable as it places bulky groups furthest apart, minimizing van der Waals strain. acs.org

Table 2: Estimated Relative Energies for Butane Conformations

Conformation TypeDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Stability
Anti 180°0Most Stable
Gauche 60°~0.9Less Stable
Eclipsed 120°~3.6Unstable
Total Eclipsed ~5.0Least Stable (Transition State)

Note: Data adapted from typical values for butane. organicchemistrytutor.com The presence of the ether oxygen in Butane, 1-propoxy- will slightly modify these values, but the general trend of stability (Anti > Gauche > Eclipsed) remains the same.

Studies on homologous series of compounds show that increasing alkyl chain length can influence intermolecular packing, boiling points, and solubility. beilstein-journals.orgresearchgate.net In the case of Butane, 1-propoxy-, the non-polar alkyl chains contribute to its hydrophobic character. The specific geometry and distribution of conformers are a balance between intramolecular steric effects, which favor extended anti-conformations, and intermolecular forces in the liquid or solid state, which may favor more compact structures to maximize packing efficiency. sci-hub.seresearchgate.net

Rotational Barriers and Preferred Conformations

Computational Modeling of Reaction Mechanisms Involving Butane, 1-propoxy-

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. mdpi.comscielo.br By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. A common reaction for ethers that can be modeled is acid-catalyzed cleavage. byjus.com

A hypothetical computational study of the acid-catalyzed hydrolysis of Butane, 1-propoxy- using Density Functional Theory (DFT) would proceed as follows:

Reactant Complex Formation : The initial step is the formation of a complex between a proton (e.g., from H₃O⁺) and the ether's nucleophilic oxygen atom.

Protonation : The oxygen is protonated to form a butylpropyloxonium ion. This is a rapid, reversible step.

Nucleophilic Substitution : The C-O bond is cleaved. This can occur via two primary pathways, and computational modeling can determine which is more favorable:

SN2 Mechanism : A nucleophile (e.g., a halide ion or water) attacks one of the α-carbons (on the propyl or butyl group), displacing the protonated alkoxy group in a single, concerted step. This pathway is favored for primary carbons, like those in Butane, 1-propoxy-. masterorganicchemistry.com

SN1 Mechanism : The protonated ether dissociates in the rate-determining step to form a carbocation (propyl or butyl) and an alcohol. The carbocation then rapidly reacts with a nucleophile. This pathway is generally disfavored for primary carbocations due to their instability. rsc.org

Transition State Analysis : For the dominant SN2 pathway, computational modeling would locate the five-coordinate transition state structure. Frequency calculations would confirm it is a true transition state (characterized by a single imaginary frequency). unirioja.es

By analyzing the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be mapped, revealing the precise sequence of bond-breaking and bond-forming events. smu.edu Such studies, analogous to those performed on the decomposition of tert-butyl methyl ether, provide a molecular-level understanding of the reaction dynamics that is essential for controlling and optimizing chemical transformations. unirioja.es

Transition State Characterization for Synthetic Reactions

The synthesis of ethers such as Butane, 1-propoxy- can be achieved through several routes, with the Williamson ether synthesis being a classic and common method. This reaction involves the nucleophilic substitution (S_N2) reaction of a sodium alkoxide with an alkyl halide. For Butane, 1-propoxy-, this could involve the reaction of sodium butoxide with 1-chloropropane (B146392) or sodium propoxide with 1-chlorobutane.

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in characterizing the transition state of such reactions. For an S_N2 reaction, the transition state is a critical point on the potential energy surface where the nucleophile and the leaving group are both partially bonded to the central carbon atom.

Key characteristics of the S_N2 transition state for Butane, 1-propoxy- synthesis:

Geometry: The transition state features a pentacoordinate carbon atom. The incoming alkoxide and the departing halide are positioned approximately 180° from each other, leading to an inversion of stereochemistry at the carbon center (Walden inversion). The three non-reacting groups on the carbon atom lie in a plane perpendicular to the axis of the attacking and leaving groups.

Energetics: The energy of this transition state represents the activation barrier for the reaction. Computational models can calculate this barrier, which is crucial for predicting reaction rates. Factors that stabilize the carbocation-like character of the transition state can lower the activation energy and speed up the reaction. libretexts.org Polar aprotic solvents are known to enhance the rates of S_N2 reactions by stabilizing such transition states. libretexts.orgvulcanchem.com

Another synthetic pathway involves the reaction of an alcohol with an alkene under high pressure and in the presence of a catalyst. royalsocietypublishing.org For example, the reaction of butanol with propylene (B89431) can yield iso-propyl butyl ether. royalsocietypublishing.org Theoretical studies of these reactions would involve characterizing the transition states for the protonation of the alkene and the subsequent nucleophilic attack by the alcohol. The transition state would likely involve the formation of a transient carbocation intermediate, with its stability being a key determinant of the reaction pathway and rate. libretexts.org

Table 1: Predicted Transition State Parameters for Williamson Ether Synthesis of Butane, 1-propoxy-

ParameterValue/DescriptionComputational Method
Reaction TypeS_N2 (e.g., C₃H₇O⁻ + C₄H₉Cl)DFT (e.g., B3LYP)
Central Atom GeometryTrigonal bipyramidalGeometry Optimization
Bond Angle (O-C-Cl)~180°Geometry Optimization
C-O Bond LengthElongated relative to productTransition State Search
C-Cl Bond LengthElongated relative to reactantTransition State Search
Activation EnergyDependent on specific reactants and solventSingle-Point Energy Calculation

Prediction of Degradation Pathways and Energetics

The primary degradation pathway for ethers like Butane, 1-propoxy- in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. acs.org Computational studies, often using DFT and transition state theory, are vital for elucidating the complex mechanisms and kinetics of these reactions. researchgate.networldscientific.comosti.gov The degradation process begins with the abstraction of a hydrogen atom from the ether molecule by an OH radical, forming a water molecule and an alkyl ether radical.

For Butane, 1-propoxy-, there are several distinct carbon atoms from which a hydrogen atom can be abstracted. Theoretical calculations on analogous ethers, such as ethyl propyl ether (EnPE), have shown that H-atom abstraction occurs most favorably from the methylene (B1212753) groups adjacent to the ether oxygen (-O-CH₂-). acs.org This preference is due to the electron-donating effect of the oxygen atom, which stabilizes the resulting radical.

The potential H-abstraction sites in Butane, 1-propoxy- (CH₃CH₂CH₂-O-CH₂CH₂CH₂CH₃) are:

α-C (on the propyl group)

β-C (on the propyl group)

γ-C (on the propyl group)

α'-C (on the butyl group)

β'-C (on the butyl group)

γ'-C (on the butyl group)

δ'-C (on the butyl group)

Following the initial abstraction, the resulting alkyl ether radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions, leading to a cascade of products including aldehydes, ketones, and esters such as propyl formate (B1220265) and formaldehyde. acs.orgworldscientific.com

In addition to atmospheric oxidation, biodegradation is another potential degradation route. Studies on methyl tert-butyl ether (MTBE) have shown that microorganisms can degrade ethers, often starting with oxidation by a monooxygenase enzyme. nih.govifpenergiesnouvelles.fr This initial step typically forms a hemiacetal that is unstable and breaks down into an alcohol and an aldehyde. nih.gov A similar pathway could be hypothesized for Butane, 1-propoxy-.

Table 2: Predicted Energetics and Branching Ratios for OH-Initiated H-Abstraction from Butane, 1-propoxy- (by analogy with Ethyl Propyl Ether acs.org)

Abstraction SiteRelative Activation Energy (kcal/mol)Predicted Branching Ratio at 298 K (%)Major Subsequent Products
α-C (-O-CH₂-)LowestHighButanal, Propionic acid
α'-C (-O-CH₂-)LowestHighPropanal, Butyric acid
β-C (-CH₂-)HigherModerateKetones, Aldehydes
β'-C (-CH₂-)HigherModerateKetones, Aldehydes
γ-C (CH₃-)HighestLowAldehydes, Carboxylic acids
γ'-C (-CH₂-)HigherModerateKetones, Aldehydes
δ'-C (CH₃-)HighestLowAldehydes, Carboxylic acids

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at the atomic level, providing insights into solute-solvent interactions. ulakbim.gov.tr For Butane, 1-propoxy-, MD simulations can be used to understand its conformational dynamics, solvation structure, and transport properties in various solvents.

A key application of such simulations is in designing separation processes, such as the separation of ethers from alcohols using ionic liquids (ILs) as solvents. researchgate.net MD simulations can elucidate the microscopic mechanisms behind the separation. For instance, they can reveal the nature and strength of interactions between Butane, 1-propoxy- and the solvent molecules.

Key insights from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. RDFs can identify and quantify hydrogen bonding and van der Waals interactions between the ether's oxygen atom or alkyl chains and the solvent molecules.

Solvent Structure: Simulations can show how the solvent molecules arrange themselves around the Butane, 1-propoxy- molecule, forming a solvation shell. The structure of this shell influences the ether's reactivity and physical properties. For example, in aqueous solutions, the hydrophobic alkyl chains of the ether would lead to a structured cage of water molecules around them.

In the context of ionic liquids, simulations have shown that the separation of ethers from alcohols can be primarily driven by strong interactions (van der Waals and hydrogen bonds) between the IL and the alcohol, effectively "pulling" the alcohol from the mixture. researchgate.net Similar principles would apply to understanding the interaction of Butane, 1-propoxy- in various solvent environments, from water to organic solvents and complex mixtures.

Table 3: Application of Molecular Dynamics Simulations to Butane, 1-propoxy- Solvent Systems

Simulation AnalysisInformation GainedRelevance
Radial Distribution Function (RDF)Characterizes local solvent structure around the ether's O-atom and alkyl groups.Identifies specific interaction sites (e.g., hydrogen bond acceptors).
Interaction Energy CalculationQuantifies the strength of solute-solvent interactions.Predicts solubility and phase behavior.
Mean Square Displacement (MSD)Determines the diffusion coefficient of the ether in the solvent.Informs on transport properties and mixing dynamics.
Conformational AnalysisTracks the dihedral angles of the ether's flexible chains over time.Reveals preferred molecular shapes in different solvent environments.

Advanced Analytical Methodologies for Butane, 1 Propoxy in Research Applications

Chromatographic Separation Techniques for Process Monitoring

Chromatographic methods are indispensable for separating Butane (B89635), 1-propoxy- from complex mixtures, which is essential for monitoring reaction progress and assessing product purity.

Gas Chromatography (GC) for Purity and Yield Assessment

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like Butane, 1-propoxy-. epa.gov It is widely used to determine the purity of a sample and to quantify the yield of a chemical reaction. libretexts.orgich.org In a typical GC setup, the sample is vaporized and transported by an inert carrier gas, such as helium or nitrogen, through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. libretexts.org

For the analysis of ethers like Butane, 1-propoxy-, a non-polar or a mid-polarity capillary column is often employed. The elution order is generally dependent on the boiling points of the components and their interaction with the stationary phase. libretexts.org The Kovats retention index, a measure of retention time, has been reported for Butane, 1-propoxy- on both standard non-polar (780) and standard polar (870) columns. nih.gov

Flame Ionization Detectors (FID) are commonly used for the detection of hydrocarbons and ethers due to their high sensitivity. When coupled with a mass spectrometer (GC-MS), GC provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound. restek.comjmchemsci.com The purity of Butane, 1-propoxy- can be determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: GC Parameters for Ether Analysis

Parameter Typical Value/Type
Column Type Capillary (e.g., Rxi-1301Sil MS, Rtx-624) restek.comgcms.cz
Stationary Phase Cyano-based or similar mid-polarity gcms.cz
Carrier Gas Helium, Nitrogen, Argon libretexts.org
Injector Temperature Typically above the boiling point of the analyte

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) libretexts.orgrestek.com |

Liquid Chromatography (LC) for Multi-Component System Analysis

While GC is suitable for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful technique for analyzing multi-component systems that may include non-volatile substances. almacgroup.comadvancechemjournal.com In research applications where Butane, 1-propoxy- is part of a complex matrix, such as in reaction mixtures with non-volatile catalysts or byproducts, LC can be the preferred method. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode where a non-polar stationary phase (like C18) is used with a polar mobile phase. ijpsjournal.com The separation is based on the hydrophobicity of the analytes. ijpsjournal.com For a compound like Butane, 1-propoxy-, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection is often achieved using a UV detector if the analytes have a chromophore, or a refractive index (RI) detector for universal detection. advancechemjournal.com The development of a single HPLC method can be crucial for the analysis of multiple components in a sample. almacgroup.com

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopic techniques are vital for delving into the molecular structure and behavior of Butane, 1-propoxy-, providing insights that go beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For Butane, 1-propoxy-, the ¹H NMR spectrum would show characteristic signals for the protons on the butyl and propyl chains. The protons on the carbons adjacent to the ether oxygen (O-CH₂) would appear at a higher chemical shift (typically in the range of δ 3.3–3.6 ppm) compared to the other alkyl protons (δ 0.9–1.6 ppm) due to the deshielding effect of the oxygen atom. vulcanchem.com

The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, provide information about the number of neighboring protons, allowing for the confirmation of the connectivity of the atoms. docbrown.info While detailed experimental spectra for Butane, 1-propoxy- are not always readily available, the analysis of related n-alkanes and ethers provides a strong basis for interpretation. vulcanchem.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Butane, 1-propoxy-

Protons Predicted Chemical Shift (δ, ppm)
CH₃ (propyl) ~0.9
CH₂ (propyl, middle) ~1.6
O-CH₂ (propyl) ~3.4
O-CH₂ (butyl) ~3.5
CH₂ (butyl, adjacent to O-CH₂) ~1.5
CH₂ (butyl, middle) ~1.4

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com Both are powerful for identifying functional groups. For Butane, 1-propoxy-, the most characteristic feature in its IR spectrum is the strong, asymmetric C-O-C stretching vibration, which typically appears around 1100 cm⁻¹. vulcanchem.com This absorption is a hallmark of the ether functional group. libretexts.org Other bands corresponding to C-H stretching (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹) would also be present. libretexts.org

Raman spectroscopy, which relies on changes in polarizability during a vibration, is also sensitive to the C-O-C bond and the hydrocarbon backbone. edinst.com While IR spectroscopy is generally more sensitive to polar bonds, Raman can provide valuable information about the less polar parts of the molecule. Together, IR and Raman spectra offer a comprehensive vibrational profile of Butane, 1-propoxy-.

Table 3: Key Vibrational Frequencies for Ethers

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C-O-C Asymmetric Stretch ~1100 IR (strong)
C-H Stretch (sp³) 2850-3000 IR, Raman

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Isomer Differentiation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. pearson.com In the mass spectrum of Butane, 1-propoxy-, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.20 g/mol ). nih.govnist.gov

Electron ionization (EI) is a common ionization method that induces fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be used to identify the compound and distinguish it from its isomers. docbrown.info For Butane, 1-propoxy-, characteristic fragments would arise from the cleavage of the C-O and C-C bonds. The most abundant fragment ions (base peak) are often the most stable carbocations that can be formed. For instance, cleavage of the butyl group could lead to a propyl-containing fragment, and vice versa. The mass spectrum of Butane, 1-propoxy- shows significant peaks at m/z 43 and 57, with the base peak at m/z 43. nih.gov These fragmentation patterns are crucial for distinguishing it from other ethers with the same molecular formula, such as 2-propoxybutane (B13940789) or isobutyl propyl ether. pearson.com

Table 4: Major Mass Spectral Fragments for Butane, 1-propoxy-

m/z Relative Intensity Possible Fragment
43 99.99 [C₃H₇]⁺
57 84.20 [C₄H₉]⁺
29 39.70 [C₂H₅]⁺

Table of Mentioned Compounds

Compound Name
Butane, 1-propoxy-
Butyl propyl ether
Acetonitrile
Methanol
Helium
Nitrogen
Argon
2-propoxybutane

Hyphenated Techniques for Comprehensive Analysis

In the pursuit of detailed molecular characterization and quantification of "Butane, 1-propoxy-", particularly within complex matrices such as reaction mixtures, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a robust platform for both qualitative and quantitative analysis.

GC-MS for Reaction Mixture Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like "Butane, 1-propoxy-". In the context of its synthesis, typically achieved through a Williamson ether synthesis, the resulting mixture is often complex. masterorganicchemistry.com GC-MS allows for the separation, identification, and quantification of the desired ether product, unreacted starting materials, and various side-products. acs.org

The synthesis of "Butane, 1-propoxy-" involves the reaction of a propanol-derived alkoxide with a butyl halide (or vice-versa). A typical reaction mixture subjected to GC-MS analysis would therefore be expected to contain several key components. The GC separates these components based on their volatility and interaction with the stationary phase of the GC column, with each compound exhibiting a characteristic retention time. etamu.edu Following separation, the mass spectrometer fragments the eluted molecules and records their mass-to-charge (m/z) ratios, generating a unique mass spectrum for each component that acts as a chemical fingerprint. etamu.edu

Deconvolution of the GC-MS data is a critical step where the overlapping signals from co-eluting species are computationally separated to yield pure mass spectra for each compound. docbrown.info This allows for the unambiguous identification of each component in the reaction mixture by comparing their mass spectra to reference libraries, such as the NIST Mass Spectral Library. nist.gov

Research Findings:

Analysis of a "Butane, 1-propoxy-" synthesis reaction mixture via GC-MS on a non-polar column (e.g., DB-5 type) would allow for the effective separation of the expected components. "Butane, 1-propoxy-", being a volatile ether, would elute relatively early. Its mass spectrum is characterized by a molecular ion peak ([M]⁺) at m/z 116, though this may be of low intensity. nist.govnih.gov The most abundant fragment ions (the base peak) are typically observed at m/z 43, corresponding to the propyl fragment ([C₃H₇]⁺), and a significant peak at m/z 57, corresponding to the butyl fragment ([C₄H₉]⁺). nih.govpearson.com

Other potential components of the reaction mixture that can be identified include unreacted alcohols (e.g., 1-Propanol (B7761284), 1-Butanol) and potential side-products from elimination reactions, such as alkenes (e.g., 1-Butene), which are common in Williamson ether synthesis, particularly if reaction conditions are not optimal. masterorganicchemistry.com The identification of these byproducts is crucial for reaction optimization.

Interactive Table 1: Expected Components in a "Butane, 1-propoxy-" Synthesis Reaction Mixture and their GC-MS Signatures.

Compound NameRole in ReactionExpected Retention BehaviorKey Diagnostic m/z Ions
Butane, 1-propoxy- ProductElutes after starting materials43 (Base Peak), 57, 73, 116 (M⁺)
1-PropanolStarting MaterialEarly elution31, 42, 59, 60 (M⁺)
1-Butanol (B46404)Starting MaterialElutes after 1-Propanol31, 41, 43, 56, 74 (M⁺)
1-BromobutaneStarting MaterialElutes after alcohols57, 136/138 (M⁺, Br isotopes)
1-ButeneSide-productVery early elution (gas)41, 56 (M⁺)

LC-MS for Non-Volatile Derivative Analysis

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally unstable molecules. "Butane, 1-propoxy-" itself is volatile and lacks polar functional groups, making it unsuitable for direct LC-MS analysis, which typically relies on analyte ionization in the liquid phase. However, LC-MS becomes a powerful tool when the synthesis of an ether involves non-volatile precursors or when it is necessary to track the consumption of a non-volatile starting material that is amenable to derivatization.

Chemical derivatization is a strategy used to modify an analyte to enhance its detection by LC-MS. rsc.orgnih.gov This is often achieved by attaching a tag that improves ionization efficiency and chromatographic retention.

Research Findings:

In a hypothetical scenario where an ether is synthesized from a non-volatile phenolic precursor, LC-MS can be employed to monitor the reaction. For instance, if a phenol (B47542) is a starting material in a Williamson ether synthesis, its concentration can be tracked over time. Phenols can be challenging to analyze directly with high sensitivity. To overcome this, the phenolic hydroxyl group can be derivatized.

A well-established derivatization agent for phenols is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). rsc.orgresearchgate.netacs.org This reagent reacts with the phenolic hydroxyl group to form a stable dansyl ether derivative. The dansyl group is advantageous for several reasons: it significantly increases the molecular weight, moving the analyte into a cleaner region of the mass spectrum; it improves reversed-phase chromatographic retention; and the dimethylamino group is readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI) LC-MS. acs.orgdphen1.com The analysis of the dansylated phenol allows for highly sensitive quantification, with detection limits often orders of magnitude lower than for the underivatized compound. researchgate.net This allows researchers to precisely monitor the consumption of the phenolic starting material, providing valuable kinetic data for the reaction.

Interactive Table 2: Hypothetical LC-MS Analysis of a Derivatized Phenolic Precursor.

AnalyteDerivatization ReactionDerivative StructureLC-MS Advantage
Phenol (as a precursor) Reaction with Dansyl ChlorideDansyl-O-Phenyl etherGreatly enhanced ionization efficiency (positive ESI), improved chromatographic retention, and increased sensitivity. rsc.orgacs.org

Environmental Chemistry and Abiotic Transformation of Butane, 1 Propoxy

Atmospheric Fate and Photo-Oxidation Processes

Once released into the atmosphere, the persistence of Butane (B89635), 1-propoxy- is primarily controlled by its reactions with photochemically generated oxidants. Due to its expected volatility, a significant portion of this compound will reside in the air, making atmospheric degradation the main removal pathway. epa.gov

The dominant atmospheric loss process for saturated ethers like Butane, 1-propoxy- is its reaction with the hydroxyl (OH) radical. The ether group in the molecule increases its reactivity towards OH radicals compared to corresponding alkanes. researchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. While specific experimental data for Butane, 1-propoxy- is limited, the reaction rate can be estimated by examining data from structurally similar aliphatic ethers. The rate constants for reactions of OH radicals with ethers tend to increase with the size of the alkyl groups. researchgate.net

For instance, studies on similar ethers show a clear trend in reactivity with OH radicals.

Table 1: Reaction Rate Constants of Various Ethers with OH Radicals at 298 K

Ether Rate Constant (cm³ molecule⁻¹ s⁻¹) Reference
Methyl ethyl ether (7.53 ± 2.86) × 10⁻¹² researchgate.net
Methyl propyl ether (9.91 ± 2.30) × 10⁻¹² researchgate.net
Ethyl propyl ether (1.13 ± 0.09) × 10⁻¹¹ researchgate.net
Methyl tert-butyl ether (MTBE) (2.81 ± 0.32) × 10⁻¹² whiterose.ac.uk

Based on these trends, the atmospheric lifetime of Butane, 1-propoxy- due to reaction with OH radicals is expected to be short, likely on the order of a few days, leading to its rapid degradation on a local or regional scale. researchgate.netconicet.gov.ar

Reactions with ozone (O₃) are generally slow for saturated alkanes and ethers and are not considered a significant atmospheric sink. oxidationtech.com Significant reactions with ozone are primarily observed with unsaturated compounds like vinyl ethers, where ozone attacks the carbon-carbon double bond. copernicus.orgacs.orgbyjus.com Reaction with the nitrate (B79036) radical (NO₃) can be a nighttime loss process for some ethers, but for aliphatic ethers, the reaction with OH radicals is typically the dominant degradation pathway over a 24-hour period. rsc.org

The oxidation of volatile organic compounds (VOCs), including ethers, can lead to the formation of less volatile products that partition into the aerosol phase, creating secondary organic aerosol (SOA). rsc.orgresearchgate.net The atmospheric oxidation of Butane, 1-propoxy- by OH radicals proceeds via H-atom abstraction, primarily from the carbon atoms adjacent to the ether oxygen. nrel.gov

This initial reaction, in the presence of oxygen (O₂), forms peroxy radicals which can then react further, leading to the formation of stable products such as aldehydes and ketones. nrel.govresearchgate.net For Butane, 1-propoxy-, the expected oxidation products would include butanal, propanal, butyl formate (B1220265), and propyl formate. These carbonyl compounds can have a low enough volatility to act as precursors for SOA, contributing to particulate matter in the atmosphere, especially in urban areas where concentrations of precursor pollutants are higher. nih.gov However, the SOA yield from acyclic ethers is generally considered to be lower than that from other classes of compounds like aromatics or larger alkenes. nih.gov

Reaction Kinetics with Atmospheric Oxidants (e.g., OH Radicals, Ozone)

Environmental Mobility and Partitioning Behavior (Excluding Bioaccumulation for Toxicity)

The movement and distribution of Butane, 1-propoxy- in the environment are governed by its physical and chemical properties, such as volatility, water solubility, and its affinity for organic carbon in soil and sediment.

Modeling studies on similar ethers, such as sec-butyl ether, indicate that upon release, the compound will primarily partition to the air compartment (over 99%) due to its high volatility. epa.gov A negligible amount is expected to partition to water and soil. epa.gov This suggests that Butane, 1-propoxy- will be highly mobile in the environment, with a strong tendency to volatilize from surface water and soil into the atmosphere. cdc.gov

Key properties influencing this behavior include the Henry's Law constant and the octanol-water partition coefficient (Kow). A high Henry's Law constant indicates a tendency to partition from water to air. nih.gov The log Kow value provides insight into a chemical's tendency to sorb to organic matter. While specific data for Butane, 1-propoxy- is scarce, values can be estimated from similar compounds.

Table 2: Estimated Physicochemical Properties for Butane, 1-propoxy- and Related Ethers

Compound Log Kₒw (Octanol/Water Partition Coefficient) Water Solubility (mg/L) Vapor Pressure (kPa at 25°C) Reference
Di-n-propyl ether 1.9 (estimated) 3,500 (20°C) 10.9 chemeo.com
Methyl tert-butyl ether (MTBE) 0.94 - 1.3 42,000 (20°C) 33.5 inchem.org
sec-Butyl ether 2.1 (estimated) 1,100 (estimated) 3.9 (estimated) epa.gov

| Butane, 1-propoxy- (estimated) | ~2.4 | Low | Moderate to High | - |

The estimated higher log Kow and lower water solubility compared to MTBE suggest that Butane, 1-propoxy- would have a slightly greater tendency to sorb to soil organic carbon. However, its high volatility remains the dominant factor in its environmental distribution, leading to rapid partitioning into the atmosphere. epa.govoup.com

Sorption to Soil and Sediment Matrices

Sorption to soil and sediment is a critical process that dictates the mobility and environmental distribution of a chemical. This process is frequently quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which describes the tendency of a substance to bind to the organic matter in soil and sediment. A high Koc value suggests a compound is likely to be immobile, binding strongly to soil particles, whereas a low value indicates higher mobility and a greater potential to leach into groundwater.

This estimated Koc value suggests that Butane, 1-propoxy- is expected to have low to moderate mobility in soil. This indicates a moderate tendency to adsorb to soil and sediment particles, reducing its potential to migrate extensively into aquatic environments or leach into groundwater.

Table 1: Estimated Sorption Properties of Butane, 1-propoxy-

ParameterValueSource
Log Kow (estimated as XLogP3)2.9 nih.gov
Koc (estimated)~479 L/kgCalculated

Volatilization from Water and Soil

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For chemicals in the environment, this determines their partitioning between the soil or water and the atmosphere.

The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. A higher constant indicates a greater propensity to move from the aqueous phase to the gas phase. For Butane, 1-propoxy-, a predicted Henry's Law Constant is available, suggesting it has a moderate potential to volatilize from water surfaces.

Volatilization from soil is a more complex process influenced by factors such as soil moisture, temperature, and the chemical's vapor pressure and its adsorption to soil particles. For moist soil, the Henry's Law Constant is a key indicator of volatilization potential. For dry soil, a chemical's vapor pressure is the dominant factor. The vapor pressure of Butane, 1-propoxy- has been reported as 21 mmHg at 25°C. chemnet.com This relatively high vapor pressure suggests that volatilization from dry soil surfaces can be a significant environmental transport pathway. ontosight.ai

Table 2: Volatility Properties of Butane, 1-propoxy-

ParameterValueSource
Vapor Pressure21 mmHg (at 25°C) chemnet.com
Henry's Law ConstantData not availableN/A

Compound Index

Applications of Butane, 1 Propoxy in Non Biomedical Chemical and Materials Science

Role as a Specialty Solvent in Organic Synthesis and Industrial Processes

The utility of Butane (B89635), 1-propoxy- as a solvent stems from its moderate polarity and ability to dissolve a range of organic compounds. smolecule.com Its properties are comparable to other ethers used in industrial applications, such as di-n-butyl ether and various glycol ethers, which are valued for their solvency in coatings, cleaners, and chemical reactions. riverlandtrading.comsigmaaldrich.cnatamankimya.com

Solvent Properties for Specific Chemical Reactions

The ether functional group in Butane, 1-propoxy- allows it to act as a Lewis base, solvating cations and stabilizing reactive intermediates. This characteristic is particularly useful in reactions involving organometallic reagents. Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard reagents because the lone pair electrons from the ether's oxygen atom complex with and stabilize the magnesium center. libretexts.org

Given its structure, Butane, 1-propoxy- is a potential solvent for such reactions. Some companies promote the related di-n-butyl ether as a higher-boiling-point alternative to diethyl ether for Grignard reactions, suggesting that Butane, 1-propoxy- could serve a similar function. sciencemadness.org The suitability of an ether solvent can be nuanced; for instance, diisopropyl ether has been found to be less effective for some Grignard preparations compared to linear ethers like diethyl ether or dibutyl ether. stackexchange.com

The balanced polarity of Butane, 1-propoxy- also makes it a candidate for facilitating reactions that require intermediate polarity, such as certain catalytic hydrogenations.

Application in Extraction and Purification Technologies

The physical properties of Butane, 1-propoxy-, such as its limited water solubility and miscibility with hydrocarbons, make it suitable for use in liquid-liquid extraction processes. smolecule.comgeeksforgeeks.org Such processes are used to separate components based on their differing solubilities in two immiscible liquid phases. For example, extractive distillation, a process that uses a solvent to alter the relative volatility of components in a mixture, is employed to separate close-boiling hydrocarbons or alcohols. vaia.comgoogle.com

While specific large-scale applications of Butane, 1-propoxy- in extraction are not widely documented, related glycol ethers are used as extraction solvents. atamankimya.com For instance, n-propyl sulfide (B99878) is purified by extraction with petroleum ether, highlighting the principle of using a non-polar solvent to isolate a less polar compound from an aqueous phase. orgsyn.org Butane, 1-propoxy- could theoretically be used in similar systems to extract non-polar to moderately polar organic products from aqueous reaction mixtures or natural sources.

Butane, 1-propoxy- as a Synthetic Building Block and Intermediate

Beyond its role as a solvent, Butane, 1-propoxy- can serve as a chemical intermediate in the synthesis of other molecules. ontosight.ai Its utility as a building block is primarily centered on the reactivity of the ether linkage.

Precursor in the Synthesis of Other Fine Chemicals

Fine chemicals, such as those used in pharmaceuticals and agrochemicals, often require multi-step syntheses where intermediates are modified to build a final, complex molecule. Butane, 1-propoxy- can be a precursor through reactions that cleave its ether bond. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can break the C-O bond to yield a mix of propyl and butyl alcohols and their corresponding alkyl halides. vulcanchem.com These resulting products are themselves valuable starting materials for further synthetic transformations.

The Williamson ether synthesis, the common method for preparing asymmetrical ethers like Butane, 1-propoxy-, involves reacting an alkoxide with an alkyl halide (e.g., sodium propoxide with 1-bromobutane). brainly.com This reaction is a fundamental step in many organic syntheses, and the ether product can be seen as a stable intermediate that protects two alcohol functionalities, which can be revealed later through cleavage.

Application in Multi-Step Organic Synthesis Schemes

In a multi-step organic synthesis, a molecule is constructed sequentially, often requiring the protection of certain functional groups to prevent them from reacting prematurely. libretexts.orgsathyabama.ac.inlibretexts.org The ether linkage is relatively stable and unreactive under many common reaction conditions (e.g., basic, mild acidic, oxidizing, and reducing conditions), making it a suitable protecting group for alcohols.

While cleaving simple aliphatic ethers like Butane, 1-propoxy- requires harsh conditions, this stability can be an advantage, allowing it to be carried through several synthetic steps without interference. sathyabama.ac.in A synthetic strategy might involve using Butane, 1-propoxy- as the solvent for a series of reactions, and then in a final step, cleaving it to release an alcohol or alkyl halide that is incorporated into the target molecule. This approach, where the solvent also acts as a reagent, can improve synthetic efficiency. The process of working backward from a target molecule to simple starting materials, known as retrosynthesis, is a key strategy in planning such complex syntheses. libretexts.orgsathyabama.ac.in

Incorporation into Novel Materials and Formulations

Butane, 1-propoxy- and structurally similar ethers are used as components in various formulations, particularly in the coatings and polymer industries. ontosight.ai

Their function in these materials is typically as a solvent or a coalescing agent. In paints and coatings, solvents are critical for dissolving resins, pigments, and other additives to achieve a uniform application and finish. riverlandtrading.com As the coating cures, the solvent evaporates. The volatility of Butane, 1-propoxy- makes it suitable for such applications. ontosight.ai

In latex coatings, related glycol ethers act as coalescing agents, which help the polymer particles fuse into a continuous, durable film as the water evaporates. atamankimya.comatamanchemicals.com Polymers of vinyl ethers, such as poly(n-butyl vinyl ether), are used to enhance flexibility, adhesion, and water resistance in specialty paints, adhesives, and sealants. connectchemicals.commdpi.com The butyl and ether components contribute to these desirable properties.

Furthermore, the butane structure can be functionalized and built into a polymer backbone. For example, n-butyl glycidyl (B131873) ether is used as a reactive diluent in epoxy resins, where it becomes part of the final cross-linked polymer network, affecting properties like strength and flexibility. wikipedia.org This indicates the potential for derivatives of Butane, 1-propoxy- to be incorporated as monomers or modifiers in the development of new materials.

Use as a Monomer or Co-monomer in Polymer Chemistry

There is no significant evidence in the reviewed scientific literature to suggest that "Butane, 1-propoxy-" is used as a monomer or co-monomer in polymer chemistry. The chemical structure of "Butane, 1-propoxy-", a simple aliphatic ether, features a stable ether linkage (C-O-C). This bond is not readily polymerizable under typical polymerization conditions, unlike the reactive sites in monomers such as vinyl ethers, epoxides, or lactones.

While research exists on the synthesis of polymers from other ether-containing monomers, such as poly(butyl vinyl ether), these processes involve the polymerization of a vinyl group, which "Butane, 1-propoxy-" lacks. vt.edu Similarly, complex polymers can be synthesized from chloro-functionalized butane ethers, but this involves specific reactive sites not present in "Butane, 1-propoxy-". ontosight.ai

Component in Coatings, Adhesives, and Resins

The coatings and adhesives industry frequently utilizes other ether compounds, such as propylene (B89431) glycol normal butyl ether or various glycidyl ethers, which serve as coalescing agents, reactive diluents, or solvents. riverlandtrading.comwikipedia.orgpschemicals.comwikipedia.org For instance, propylene glycol n-butyl ether is noted for its ability to enhance the flow and leveling properties of coatings and improve adhesion in sealants. riverlandtrading.com While these applications of related ethers provide context for the potential roles of "Butane, 1-propoxy-", direct, scientifically validated evidence of its use and performance in these materials is not documented in the available sources.

A European research project, ECOBIOFOR, investigated the use of a different, more complex bio-based ether, "1-(2,3-dimethoxypropoxy)butane," as a solvent for coating systems, highlighting a trend towards seeking sustainable solvent alternatives. europa.eueuropa.eu This further underscores the absence of "Butane, 1-propoxy-" in cutting-edge research in this field.

Due to the lack of specific data, no performance tables for coatings, adhesives, or resins containing "Butane, 1-propoxy-" can be generated.

Development of Functional Fluids and Lubricants

There is a significant lack of information regarding the use of "Butane, 1-propoxy-" in the development of functional fluids and lubricants. Functional fluids, such as hydraulic fluids or heat transfer fluids, require a specific set of physicochemical properties, including thermal stability, viscosity, and material compatibility. Similarly, lubricants are formulated to reduce friction and wear between surfaces and often contain specialized additives.

While various ethers and polyglycols are used in lubricant and functional fluid formulations, there are no research findings or patents that specifically identify "Butane, 1-propoxy-" as a base fluid or an additive in these applications. atamanchemicals.comepo.orggoogle.com.af The properties of some propylene glycol ethers are noted for their use as coupling agents for lubricating greases, but this does not extend to "Butane, 1-propoxy-". atamanchemicals.com

Consequently, there are no detailed research findings or data tables to present on the performance of "Butane, 1-propoxy-" in functional fluids and lubricants.

Future Research Directions and Emerging Areas for Butane, 1 Propoxy

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is opening new frontiers for understanding and predicting chemical behavior. For Butane (B89635), 1-propoxy- and related ethers, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.

Machine learning models are increasingly used to predict reaction kinetics and thermodynamic properties. acs.orgresearchgate.net For instance, AI can forecast the rate constants for reactions involving ether peroxy radicals, which is crucial for understanding combustion processes. acs.org Various ML algorithms, such as Gaussian Process Regression (GPR) and tree-based methods like XGBoost, are being employed to build predictive models for reaction classes. acs.org These models can significantly reduce the need for extensive and time-consuming experimental work.

Furthermore, AI is being leveraged to design novel catalysts and predict the outcomes of synthetic reactions. researchgate.net By analyzing vast datasets of chemical information, machine learning can identify patterns and relationships that are not immediately obvious to human researchers. This can lead to the discovery of more efficient and selective catalysts for the synthesis of ethers like Butane, 1-propoxy-. The development of AI models for predicting binding constants between molecules, such as crown ethers and ions, showcases the potential for designing highly specific molecular interactions. researchgate.net

Table 1: Machine Learning Models in Predictive Chemistry

Machine Learning ModelApplication in Ether ChemistryPotential Benefit for Butane, 1-propoxy-
Gaussian Process Regression (GPR)Predicting reaction rate constants. acs.orgMore accurate prediction of reactivity and stability under various conditions.
XGBoost & LightGBMForecasting kinetic data for combustion reactions. acs.orgEnhanced understanding of its behavior as a potential fuel additive.
Deep Neural Networks (DNNs)Modeling hERG inhibition for drug safety. nih.govPredictive toxicology to assess potential biological interactions.
Recurrent Neural Networks (RNNs)Generating chemical representations from SMILES. nih.govDe novo design of derivatives with desired properties.

Development of Advanced Sustainable Synthesis Technologies

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For Butane, 1-propoxy-, this translates to the development of synthesis methods that are more energy-efficient, utilize renewable feedstocks, and minimize waste.

A significant area of research is the advancement of catalytic etherification. numberanalytics.com Traditional methods like the Williamson ether synthesis often involve harsh conditions and produce significant salt waste. acs.org Modern approaches focus on heterogeneous catalysis, which simplifies catalyst separation and reuse. alfa-chemistry.com For example, researchers have developed a zirconium oxide-supported platinum-molybdenum catalyst for the conversion of esters to unsymmetrical ethers under mild conditions, offering a cleaner and more efficient route. eurekalert.org

Microwave-assisted synthesis is another promising technology that can dramatically reduce reaction times and improve yields in ether production. numberanalytics.com Additionally, the use of environmentally friendly solvents and catalysts is a key aspect of green chemistry approaches to ether synthesis. numberanalytics.comrsc.org The catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of less reactive but more environmentally benign alkylating agents like alcohols. acs.org

Table 2: Sustainable Synthesis Methods for Ethers

Synthesis TechnologyDescriptionRelevance to Butane, 1-propoxy-
Heterogeneous CatalysisUtilizes solid catalysts that are easily separated from the reaction mixture. alfa-chemistry.comEnables continuous production processes and reduces waste.
Microwave-Assisted SynthesisEmploys microwave radiation to accelerate chemical reactions. numberanalytics.comOffers potential for faster and more energy-efficient synthesis.
Catalytic Williamson Ether Synthesis (CWES)A modified Williamson synthesis using catalysts to enable milder reagents. acs.orgAllows for the use of more sustainable starting materials.
Biomass ConversionSynthesis from renewable resources like lignocellulosic biomass. eurekalert.orgresearchgate.netReduces reliance on fossil fuels and promotes a circular economy.

Exploration of Novel Reactivity and Unconventional Transformations

While ethers are generally considered to be relatively inert, research into their reactivity can unlock new synthetic pathways and applications. alfa-chemistry.com For Butane, 1-propoxy-, exploring its reactivity beyond its role as a solvent could lead to its use as a building block for more complex molecules.

One area of interest is the selective oxidation of ethers. The carbon atom adjacent to the ether oxygen is a favorable site for H-abstraction reactions, and understanding the chemistry of the resulting radical can inform the design of controlled oxidation processes. univ-orleans.fr The selective oxidation of n-butane to maleic anhydride (B1165640) is a well-established industrial process that highlights the potential for catalytic C-H activation. researchgate.net Similar principles could be applied to Butane, 1-propoxy- to produce valuable oxygenated products.

Furthermore, the study of unconventional transformations, such as those involving highly strained intermediates or novel catalytic cycles, could reveal new reaction pathways for ethers. For example, research into the reactions of bicyclo[1.1.0]butanes, which possess significant strain energy, has led to the development of new cycloaddition reactions. acs.org While not directly involving simple ethers, this type of fundamental research into reactivity can inspire new approaches to activating the C-O bonds in compounds like Butane, 1-propoxy-.

Deeper Understanding of Environmental Cycling and Remediation Strategies

As with any industrially relevant chemical, a thorough understanding of the environmental fate of Butane, 1-propoxy- is crucial. Research in this area focuses on its persistence, degradation pathways, and potential for bioaccumulation.

Ethers can be contaminants in soil and groundwater. frtr.gov The environmental behavior of ethers is an active area of study, with a focus on their biodegradation. frtr.gov While some ethers, like methyl tert-butyl ether (MTBE), have been the subject of extensive environmental research, less is known about the specific cycling of Butane, 1-propoxy-. frtr.gov

Future research will likely involve detailed studies on the microbial degradation of Butane, 1-propoxy- in various environmental compartments. Identifying microorganisms capable of breaking down this ether could lead to the development of effective bioremediation strategies for contaminated sites. mdpi.com Advanced oxidation processes, such as photocatalysis and ozonation, are also being investigated for the removal of persistent organic pollutants, including some ethers, from water. researchgate.net

The study of how similar compounds, like polybrominated diphenyl ethers (PBDEs), cycle through ecosystems can provide insights into the potential transport and accumulation of Butane, 1-propoxy-. researchgate.net Understanding these processes is essential for assessing the environmental risk associated with its production and use and for developing effective remediation techniques. mdpi.comscilit.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1-propoxypropane, and what methodological considerations ensure high yield?

  • Answer : 1-Propoxypropane can be synthesized via Williamson’s ether synthesis. A common method involves reacting propan-1-ol with concentrated sulfuric acid (H₂SO₄) at 413 K to facilitate dehydration and ether formation. Key considerations include stoichiometric control of reactants, temperature regulation to avoid side reactions (e.g., alkene formation), and purification via fractional distillation .

Q. What key physical properties of 1-propoxy derivatives should be experimentally measured, and how are these parameters quantified?

  • Answer : Critical properties include density, viscosity, and solubility in solvent-bitumen systems. For example, phase equilibrium studies (e.g., butane/bitumen mixtures) require pressurized cells to measure solubility under varying temperatures (50–190°C) and pressures (1–6 MPa). Viscosity is quantified using rheometers, while gas chromatography analyzes composition .

Q. What safety protocols are essential when handling 1-propoxy compounds in laboratory settings?

  • Answer : Safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and ensuring eyewash stations are accessible. In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel. Store compounds away from ignition sources due to flammability risks .

Advanced Research Questions

Q. How do van der Waals (vdW) interactions influence the adsorption energy of 1-propoxy on metal surfaces, and how is this computationally modeled?

  • Answer : Density Functional Theory (DFT) with vdW corrections (e.g., PBE+vdW) is critical for accurately calculating adsorption energies. For 1-propoxy on Au(110) surfaces, vdW corrections increase reaction energy (E(rxn)) by ~0.42 eV compared to standard PBE functionals. This highlights the necessity of including dispersion forces in simulations to match experimental data .

Q. How should researchers design phase equilibrium experiments for 1-propoxy derivatives in solvent-bitumen systems to account for liquid-liquid separation?

  • Answer : Experiments must control temperature (≤150°C) and pressure (1–6 MPa) to induce liquid-liquid separation. Use equilibration cells with >50 g of bitumen to ensure sufficient phase volume for sampling. Post-equilibration, analyze both phases for butane concentration via gas chromatography and measure viscosity using capillary viscometers .

Q. How can contradictions in reported reaction energies or solubility data for 1-propoxy derivatives be resolved?

  • Answer : Discrepancies often arise from computational approximations (e.g., neglecting vdW forces) or experimental variability (e.g., impurity levels). Validate computational models against controlled experiments, such as repeating phase equilibrium trials with standardized bitumen samples. Use error bars and statistical analysis (e.g., t-tests) to assess data reproducibility .

Q. What methodological steps bridge gaps between computational predictions and experimental observations for 1-propoxy surface interactions?

  • Answer : Combine DFT simulations (e.g., PBE+vdW) with surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM). For instance, computational predictions of 1-propoxy binding on Au(110) slabs can be cross-verified with XPS data showing shifts in Au 4f peaks upon adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.